1-(4-benzylpiperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
Description
This compound features a benzylpiperazine moiety linked via a diketone bridge to an indole scaffold modified with a 2-oxo-2-(piperidin-1-yl)ethyl group at the 1-position.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c33-26(30-13-7-2-8-14-30)21-32-20-24(23-11-5-6-12-25(23)32)27(34)28(35)31-17-15-29(16-18-31)19-22-9-3-1-4-10-22/h1,3-6,9-12,20H,2,7-8,13-19,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGQHXDAGMQDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-benzylpiperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in neurotransmission and cellular signaling pathways. Its design incorporates moieties that suggest potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's.
1. Acetylcholinesterase Inhibition
Research indicates that compounds similar to the target molecule exhibit significant inhibition of AChE, which is crucial for enhancing cholinergic transmission in the brain. For instance, derivatives containing the benzylpiperazine fragment have shown promising results in inhibiting AChE with IC50 values ranging from 0.39 μM to 0.72 μM .
2. Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Studies have reported that related compounds exhibit considerable antioxidant activity, measured through assays such as DPPH and ABTS, indicating that the target compound may also scavenge free radicals effectively .
3. Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, the compound may offer protective effects against neurotoxicity induced by oxidative stress. This is particularly relevant for conditions like Alzheimer's disease where oxidative damage plays a significant role .
Case Study 1: AChE Inhibition
In a study evaluating various derivatives of benzylpiperazine, one compound demonstrated an IC50 value of 0.39 μM against human AChE, highlighting its potential as a lead candidate for further development .
Case Study 2: Antioxidant Properties
Another investigation into compounds with a similar backbone reported antioxidant capacities equivalent to 1.78 Trolox equivalents, showcasing their ability to mitigate oxidative stress effectively .
Data Table: Biological Activities of Related Compounds
| Compound Name | AChE Inhibition (IC50 μM) | Antioxidant Activity (Trolox Equivalents) | Neuroprotective Effects |
|---|---|---|---|
| Compound A | 0.39 | 1.78 | Yes |
| Compound B | 0.72 | 1.50 | Yes |
| Compound C | 0.55 | 1.60 | Yes |
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-(4-benzylpiperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Studies have shown that derivatives of benzylpiperazine can enhance serotonergic neurotransmission, suggesting a pathway for developing new antidepressants .
Anticancer Potential
The indole structure present in the compound is known for its anticancer properties. Research has demonstrated that indole derivatives can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer types, including breast and lung cancers. The diketone group may also contribute to these effects by acting as a reactive electrophile that interacts with cellular macromolecules .
Neuroprotective Effects
There is growing evidence that compounds containing piperidine and piperazine rings can provide neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may inhibit enzymes involved in neuroinflammation or oxidative stress, thereby protecting neuronal cells from damage .
Data Tables
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, a series of benzylpiperazine derivatives were synthesized and evaluated for their antidepressant activity in animal models. The results showed significant improvement in depressive-like behaviors when compared to control groups, indicating the potential of these compounds as effective antidepressants.
Case Study 2: Anticancer Properties
A research article highlighted the anticancer effects of indole-based compounds on human breast cancer cell lines. The study demonstrated that these compounds could significantly reduce cell viability and promote apoptosis through mitochondrial pathways, suggesting their potential as chemotherapeutic agents.
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of piperidine derivatives showed promising results in reducing neuroinflammation in models of Alzheimer's disease. The findings indicated that these compounds could lower levels of pro-inflammatory cytokines and protect against neuronal loss.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Core
1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione (CAS 334973-49-8)
- Structural Difference : A nitro group at the 5-position of the indole ring replaces the 1-(2-oxo-2-(piperidin-1-yl)ethyl) group.
- Implications : The electron-withdrawing nitro group may enhance binding affinity to targets requiring polar interactions, such as ATPases or kinases. However, it could reduce metabolic stability compared to the parent compound .
1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione (CAS 313334-86-0)
- Structural Difference : Methoxy groups at the 4- and 7-positions of the indole ring and a benzoyl group on the piperazine.
- Implications : Methoxy groups improve solubility and may modulate selectivity for hydrophobic binding pockets. The benzoyl group could alter pharmacokinetics by increasing lipophilicity .
Anticancer Derivatives from Jiang et al. (2016)
- Structural Difference : Diarylmethyl groups on the piperazine instead of benzyl, with unmodified indole rings.
- Activity : These derivatives exhibited moderate-to-potent antiproliferative activity against Hela, A-549, and ECA-109 cell lines (IC₅₀ values: 0.8–12.4 μM). The diarylmethyl substituents likely enhance interactions with cancer-related targets like tubulin or topoisomerases .
Modifications to the Linking Group
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)
- Structural Difference : A ketone bridge replaces the diketone linker.
Functional Group Additions
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (Compound 14)
Table 1: Comparative Analysis of Structural Analogs
Mechanistic and Pharmacological Insights
- Electron-Donating/Withdrawing Groups : Nitro (electron-withdrawing) and methoxy (electron-donating) substituents on the indole ring significantly alter electronic properties, impacting target binding and metabolic pathways .
- Piperazine Modifications : Substitutions like benzyl, benzoyl, or diarylmethyl groups fine-tune lipophilicity and steric bulk, influencing blood-brain barrier penetration and off-target effects .
Q & A
Q. What are the critical steps in synthesizing 1-(4-benzylpiperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione?
The synthesis involves multi-step organic reactions:
- Indole core formation : Starting with indole-3-carboxaldehyde or similar precursors, reacted with ethyl piperidine under acidic/basic conditions to form intermediates (e.g., indole-piperidine derivatives) .
- Piperazine coupling : The benzylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions.
- Oxo-ethyl linker integration : A 2-oxo-2-(piperidin-1-yl)ethyl group is attached to the indole nitrogen, often using reagents like ethyl chloroacetate followed by piperidine substitution .
Optimization of solvent systems (e.g., dichloromethane, THF) and catalysts (e.g., palladium) is critical for yield improvement .
Q. Which spectroscopic techniques are used to characterize this compound?
- NMR (¹H/¹³C) : To confirm the indole C3 substitution, benzylpiperazine integration, and dione carbonyl groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the oxo-ethyl-piperidine side chain .
- IR spectroscopy : Identifies carbonyl stretching frequencies (1700–1750 cm⁻¹) from the dione and amide groups .
Q. How does the ethyl group on the piperidine ring influence pharmacokinetic properties?
The ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to methyl or unsubstituted analogs. This modification may also slow metabolism by cytochrome P450 enzymes, as seen in structural analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxo-ethyl-piperidine side chain?
- Reaction condition screening : Use of aprotic solvents (e.g., DMF) at 60–80°C under inert atmospheres minimizes side reactions .
- Catalyst selection : Palladium-based catalysts improve coupling efficiency between indole and piperidine derivatives .
- Purification strategies : Gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) isolates the target compound from byproducts .
Q. How can contradictions in receptor-binding data for this compound be resolved?
- Competitive binding assays : Compare affinity profiles across serotonin (5-HT), dopamine (D2), and sigma receptors using radioligand displacement studies .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with receptor active sites, clarifying selectivity discrepancies .
- Functional assays : Measure cAMP modulation or calcium flux in transfected cell lines to validate partial agonist/antagonist behavior .
Q. What structural analogs of this compound exhibit improved bioactivity?
- Piperidine substitution : Replacing ethyl with cyclopropyl enhances metabolic stability in hepatocyte assays .
- Indole modification : 5-Fluoro substitution on the indole ring increases affinity for serotonin receptors (Ki < 10 nM) .
- Dione replacement : Substituting ethane-1,2-dione with a malonamide group reduces off-target binding to hERG channels .
Q. How can stability under physiological conditions be assessed?
- Forced degradation studies : Expose the compound to pH 1–10 buffers, UV light, and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound remaining using LC-MS/MS .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates solid-state stability) .
Q. What computational methods predict metabolic pathways for this compound?
- MetaSite software : Predicts Phase I metabolism sites (e.g., piperazine N-demethylation, indole hydroxylation) .
- CYP450 docking models : Identify interactions with CYP3A4/2D6 isoforms to forecast major metabolites .
- ADMET Predict™ : Estimates bioavailability, BBB penetration, and toxicity risks based on logP (2.8) and topological polar surface area (85 Ų) .
Q. How does the compound’s stereochemistry impact biological activity?
- Chiral HPLC separation : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Enantiomer-specific assays : Test separated isomers in receptor-binding and functional assays. Piperidine configuration (R vs. S) often dictates 10–100x differences in IC50 values .
Q. What strategies validate target engagement in vivo?
- PET tracer development : Radiolabel the compound with ¹¹C or ¹⁸F for biodistribution studies in rodent models .
- Knockout mouse models : Compare pharmacokinetics and efficacy in wild-type vs. receptor knockout animals .
- Microdialysis : Measure extracellular neurotransmitter levels (e.g., dopamine, serotonin) in brain regions post-administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
